Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate
Description
tert-Butyl ((1-ethynylcyclopropyl)methyl)carbamate (CAS 1268810-09-8) is a carbamate derivative featuring a cyclopropane ring substituted with an ethynyl group and a methyl linker to the tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . This compound is primarily utilized in pharmaceutical research as a versatile intermediate for synthesizing drug candidates, particularly those requiring alkyne-functionalized cyclopropane motifs. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for constructing complex molecular architectures .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |
InChI Key |
PZXFJRIGMZARTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three key stages:
- Formation of the cyclopropyl ring bearing a suitable functional group.
- Introduction of the ethynyl substituent onto the cyclopropyl moiety.
- Attachment of the tert-butyl carbamate protecting group onto the amine functionality.
This multistep synthesis requires careful control of reaction conditions to maintain the integrity of the strained cyclopropyl ring and the reactive ethynyl group.
Formation of the Cyclopropyl Ring
The cyclopropyl ring is typically constructed via cyclopropanation reactions of alkenes or by ring contraction methods from larger cyclic precursors. Literature reports suggest the use of alkyl halide precursors followed by intramolecular cyclization or Simmons–Smith type cyclopropanation.
For example, alkyl halides such as 1-(tert-butyl)-4-iodocyclohexane have been used as starting materials to prepare cyclopropyl intermediates through halogen-metal exchange and subsequent ring closure under iron-catalyzed or other transition metal-catalyzed conditions.
Introduction of the Ethynyl Group
The ethynyl substituent is introduced by alkynylation reactions, often employing copper-catalyzed coupling reactions. Copper-catalyzed alkynylation of azapeptides using ethynylbenziodoxolone (EBX) reagents has been demonstrated to efficiently introduce alkynyl groups under mild conditions.
In the context of this compound, the ethynyl group can be installed by:
- Reaction of a cyclopropyl halide intermediate with an alkynyl Grignard reagent or alkynyl copper species.
- Copper-catalyzed alkynylation using EBX reagents in the presence of bases such as cesium carbonate and copper(I) iodide as catalyst in solvents like dichloromethane or 1,2-dichloroethane at moderate temperatures (around 40 °C).
Table 1 below summarizes optimization data from alkynylation reactions relevant to this compound class:
| Entry | Base | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | t-BuOK | Acetonitrile | Cu(CH3CN)4BF4 | RT | 20 | Low yield, room temp |
| 2 | Cs2CO3 | Acetonitrile | Cu(CH3CN)4BF4 | RT | 16 | Low yield |
| 3 | Cs2CO3 | Acetonitrile | Cu(CH3CN)4BF4 | 40 °C | 32 | Moderate yield |
| 4 | Cs2CO3 | Isopropanol | Cu(CH3CN)4BF4 | 40 °C | 48 | Improved yield |
| 5 | Cs2CO3 | DCE | Cu(CH3CN)4BF4 | 40 °C | 60 | Good yield |
| 6 | Cs2CO3 | DCE | CuCl | 40 °C | 36 | Lower yield |
| 7 | Cs2CO3 | DCE | CuCl2 | 40 °C | 68 | Better yield |
| 8 | Cs2CO3 | DCE | CuI | 40 °C | 76 | Best yield |
DCE = 1,2-Dichloroethane; RT = Room Temperature
Data adapted from Le Du et al. 2022
Attachment of the tert-Butyl Carbamate Group
The tert-butyl carbamate group (also known as Boc group) is typically introduced through carbamoylation of the corresponding amine intermediate.
Common methods include:
- Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Protection of the amino group in the cyclopropyl intermediate to afford the this compound.
This step is generally performed under mild conditions to avoid side reactions and preserve the alkyne functionality.
Representative Synthetic Route Summary
Additional Notes and Research Findings
- The compound is stable under standard storage conditions (cool, dry, protected from light).
- The this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules.
- Copper-catalyzed alkynylation reactions have been optimized for high yields and functional group tolerance, making them suitable for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation Reactions: The ethynyl group in the compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethynyl group, to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Reduced forms of the ethynyl group, such as alkenes or alkanes.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.
Medicine: While specific medical applications are not well-documented, carbamate derivatives are known for their potential use in pharmaceuticals. tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate could be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethynyl group may also participate in interactions with molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous carbamates differ in substituents on the cyclopropane ring or adjacent groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:
tert-Butyl (1-Formylcyclopropyl)carbamate
- Substituent : 1-Formylcyclopropyl (aldehyde group directly attached to cyclopropane).
- Molecular Formula: Likely C₉H₁₃NO₃ (based on structure).
- Key Features : The formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine reactions to form hydrazones). This compound is used in synthesizing Schiff bases or as a precursor for heterocyclic compounds .
tert-Butyl (1-Cyanocyclopropyl)carbamate
- Substituent: 1-Cyanocyclopropyl (nitrile group).
- Molecular Formula : C₉H₁₂N₂O₂ (CAS 507264-68-8).
- Key Features: The cyano group offers opportunities for hydrolysis to carboxylic acids or reduction to amines. It is employed in medicinal chemistry for modifying pharmacokinetic properties of lead compounds .
tert-Butyl N-(1-Cyano-3-Phenylpropyl)carbamate
- Substituent: 1-Cyano-3-phenylpropyl (phenyl and nitrile groups on a propyl chain).
- Molecular Formula : C₁₅H₂₀N₂O₂ (CAS 66399-06-2).
- Key Features : The phenyl group introduces aromatic interactions, enhancing binding affinity in enzyme inhibitors. The extended chain allows for conformational flexibility in drug design .
tert-Butyl (1-(Bromomethyl)cyclopropyl)carbamate
- Substituent : 1-(Bromomethyl)cyclopropyl (bromine as a leaving group).
- Molecular Formula: C₉H₁₄BrNO₂ (inferred from structure).
- Key Features : Bromine enables nucleophilic substitution reactions, making this compound a precursor for introducing amines, thiols, or other functional groups via SN2 mechanisms .
Other Related Carbamates
- Examples :
Comparative Data Table
Biological Activity
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butyl group and an ethynylcyclopropyl moiety. The molecular formula is , with a molecular weight of 209.27 g/mol. Its structure plays a crucial role in its biological activity.
The biological activity of this compound has been investigated primarily through its interaction with various biological targets. It exhibits potential as an inhibitor in several enzymatic pathways, particularly those involved in neurodegenerative diseases and cancer.
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's ability to inhibit specific enzymes that are pivotal in disease progression:
- Sphingosine Kinase 2 (SphK2) : Research indicates that compounds similar to this compound can selectively inhibit SphK2, which is implicated in cancer and inflammatory processes. Compounds with similar structures demonstrated IC50 values indicating effective inhibition .
- Acetylcholinesterase (AChE) : In vitro studies suggest that related carbamate compounds can act as AChE inhibitors, which is significant for conditions like Alzheimer's disease . This inhibition can potentially lead to increased levels of acetylcholine, aiding cognitive function.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of this compound on neuronal cells exposed to amyloid beta (Aβ) peptides. The compound showed moderate protective effects against Aβ-induced toxicity in astrocytes, reducing inflammatory markers such as TNF-α .
In Vivo Studies
In vivo assessments using animal models have also been performed. For example, administration of the compound in scopolamine-induced models showed no significant cognitive improvement compared to standard treatments, suggesting limitations in bioavailability or efficacy under certain conditions .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Alzheimer's Disease : One study investigated a structurally similar compound that inhibited both β-secretase and AChE, showing promise in preventing Aβ aggregation. However, results from animal models indicated limited effectiveness compared to established treatments .
- Cancer Models : Another study focused on the selective inhibition of SphK2 in various cancer cell lines, demonstrating that compounds with similar structures could significantly reduce cell proliferation and induce apoptosis .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing tert-butyl carbamate derivatives with cyclopropane rings, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in THF/DCM). For cyclopropane-containing intermediates, strategies like Corey-Chaykovsky cyclopropanation or transition-metal-catalyzed cross-coupling may be employed. Optimization includes controlling temperature (0–25°C), stoichiometry (1.2–2.0 eq Boc anhydride), and inert atmospheres (N₂/Ar) to minimize side reactions .
- Example : In analogous compounds, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate was synthesized via Boc protection of a preformed cyclopropane-containing amine, followed by purification via flash chromatography .
Q. How can NMR spectroscopy be utilized to confirm the structure of tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate?
- Methodology :
- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, ethynyl proton absence (if terminal alkyne), and cyclopropane ring protons as multiplets (δ 0.5–1.5 ppm).
- ¹³C NMR : Confirm Boc carbonyl at ~155 ppm and cyclopropane carbons at 10–20 ppm.
- IR : Alkyne C≡C stretch (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹).
- Cross-validation with high-resolution mass spectrometry (HRMS) is critical for molecular ion verification .
Q. What are the recommended storage conditions for tert-butyl carbamates with reactive functional groups (e.g., ethynyl)?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and light. Stability studies on similar compounds suggest shelf lives of 6–12 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be improved for tert-butyl carbamate derivatives containing strained cyclopropane rings?
- Methodology :
- Use strain-release strategies: Cyclopropane rings may undergo ring-opening under harsh conditions; mild reagents (e.g., DMAP instead of strong bases) and low temperatures (0–5°C) are recommended.
- Purification challenges: Employ silica gel pretreated with 1% triethylamine to minimize decomposition during column chromatography .
- Case Study : Asymmetric Mannich reactions for chiral tert-butyl carbamates achieved >90% enantiomeric excess (ee) using proline-derived catalysts, demonstrating the importance of stereochemical control in strained systems .
Q. What analytical techniques are suitable for identifying byproducts in the synthesis of ethynylcyclopropane-containing carbamates?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., deprotected amines or alkyne oxidation products).
- X-ray crystallography : Resolve structural ambiguities in cyclopropane regiochemistry or Boc group orientation .
- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates and optimize quenching times .
Q. How do steric and electronic effects of the ethynylcyclopropyl group influence carbamate reactivity in nucleophilic substitutions?
- Methodology :
- Steric effects : The cyclopropane ring and tert-butyl group hinder nucleophilic attack at the carbamate carbonyl, requiring activated leaving groups (e.g., NHS esters) for efficient amide bond formation.
- Electronic effects : The electron-withdrawing ethynyl group increases electrophilicity of the adjacent methylene carbon, facilitating SN2 reactions with amines or thiols. Computational studies (DFT) can predict reaction pathways and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
